molecular formula C17H22O5 B3830611 diethyl (4-propoxybenzylidene)malonate

diethyl (4-propoxybenzylidene)malonate

Cat. No.: B3830611
M. Wt: 306.4 g/mol
InChI Key: WLAVIPPYZNUVDB-UHFFFAOYSA-N
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Description

Diethyl (4-propoxybenzylidene)malonate is a malonate ester derivative featuring a 4-propoxybenzylidene substituent. Its molecular formula is C₁₆H₂₀O₅ (average mass: 292.33 g/mol), formed by the Knoevenagel condensation of diethyl malonate with 4-propoxybenzaldehyde. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of trisubstituted alkenes, heterocycles, and bioactive molecules . The 4-propoxy group imparts electron-donating effects via resonance, influencing reactivity, solubility, and molecular interactions.

Properties

IUPAC Name

diethyl 2-[(4-propoxyphenyl)methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O5/c1-4-11-22-14-9-7-13(8-10-14)12-15(16(18)20-5-2)17(19)21-6-3/h7-10,12H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAVIPPYZNUVDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C=C(C(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Electronic Comparisons

The substituent on the benzylidene moiety significantly impacts electronic and steric properties. Key analogs include:

Substituent Compound Name Molecular Formula Molecular Weight (g/mol) Electronic Effect
4-Propoxy Diethyl (4-propoxybenzylidene)malonate C₁₆H₂₀O₅ 292.33 Electron-donating (resonance)
4-Methyl Diethyl (4-methylbenzylidene)malonate C₁₅H₁₈O₄ 262.30 Electron-donating (inductive)
4-Nitro Diethyl (4-nitrobenzylidene)malonate C₁₄H₁₅NO₆ 293.28 Electron-withdrawing
4-Hydroxy-3-methoxy Diethyl (4-hydroxy-3-methoxybenzylidene)malonate C₁₄H₁₆O₆ 280.28 Mixed (H-bonding capability)

Key Observations :

  • 4-Propoxy : The propoxy group enhances lipophilicity compared to methyl or nitro derivatives, improving solubility in organic solvents. Its electron-donating nature moderates reactivity in electrophilic substitutions .
  • 4-Nitro: The nitro group strongly withdraws electrons, increasing reactivity in Knoevenagel condensations and Michael additions but reducing solubility in non-polar solvents .
  • 4-Hydroxy-3-methoxy : The hydroxyl and methoxy groups enable hydrogen bonding, influencing crystal packing and biological interactions .

Reactivity in Organic Reactions

Knoevenagel Condensation :
  • 4-Propoxy : Moderate reactivity due to electron-donating effects; requires standard conditions (piperidine/acetic acid catalyst, reflux) .
  • 4-Nitro : High reactivity; reactions proceed faster under mild conditions due to electron-withdrawing activation of the benzylidene carbon .
  • 4-Methyl : Comparable to 4-propoxy but slightly less sterically hindered, leading to higher yields in some cases .
Copper-Catalyzed Arylation :

Diethyl malonate derivatives undergo α-arylation with aryl iodides. Electron-withdrawing groups (e.g., nitro) enhance coupling efficiency, while electron-donating groups (e.g., propoxy) may require longer reaction times .

Physical Properties and Crystallography

  • Melting Points :
    • 4-Methyl : Crystals form with intermolecular C–H···O interactions; melting point ~331 K .
    • 4-Nitro : Higher polarity results in elevated melting points compared to alkyl-substituted analogs .
  • Solubility: 4-Propoxy: Enhanced solubility in toluene and ethyl acetate due to hydrophobic propoxy chain . 4-Hydroxy-3-methoxy: Moderate solubility in polar solvents (e.g., ethanol) due to H-bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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diethyl (4-propoxybenzylidene)malonate
Reactant of Route 2
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diethyl (4-propoxybenzylidene)malonate

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